4,4'-Diacetamidodiphenylmethane
Overview
Description
N, N '- (Methylenedi-4,1-phenylene)bis-acetamide . It is a small molecule that enhances the differentiation of induced pluripotent stem cells (iPSCs) to hepatocytes and promotes the maturation of iPSC-derived hepatocytes . This compound has gained significant attention in the field of stem cell research due to its ability to facilitate the development of liver cells from stem cells.
Mechanism of Action
Target of Action
The primary target of 4,4’-Diacetamidodiphenylmethane, also known as FH1, is hepatocytes . Hepatocytes are the main functional cells of the liver, responsible for protein synthesis, metabolism, detoxification, and bile production.
Mode of Action
FH1 is a small molecule that enhances the functions of cultured hepatocytes . It interacts with hepatocytes, promoting their maturation and enhancing their functions . This interaction results in well-differentiated cultures of induced hepatocytes (iHeps), which are crucial for liver function .
Biochemical Pathways
Given its role in enhancing hepatocyte function and promoting the maturation of iheps, it can be inferred that fh1 likely influences pathways related to liver function and hepatocyte differentiation .
Result of Action
The action of FH1 results in enhanced hepatocyte functions and promotes the maturation of well-differentiated cultures of iHeps . This potentially alleviates a major obstacle to the use of induced pluripotent stem (iPS) cells as a renewable source of functional human hepatocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N, N '- (Methylenedi-4,1-phenylene)bis-acetamide involves the reaction of 4,4’-methylenedianiline with acetic anhydride. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods: Industrial production of N, N '- (Methylenedi-4,1-phenylene)bis-acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps are also scaled up using industrial chromatography systems to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: N, N '- (Methylenedi-4,1-phenylene)bis-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the acetamide groups can be replaced by other nucleophiles.
Oxidation Reactions: The aromatic rings in the compound can be oxidized to form quinones under specific conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products:
Substitution Reactions: The major products are substituted acetamides.
Oxidation Reactions: The major products are quinones.
Reduction Reactions: The major products are the corresponding amines.
Scientific Research Applications
N, N '- (Methylenedi-4,1-phenylene)bis-acetamide: has several scientific research applications, including:
Stem Cell Research: It enhances the differentiation of induced pluripotent stem cells to hepatocytes and promotes the maturation of iPSC-derived hepatocytes.
Cancer Research: The compound has been studied for its potential antiproliferative activity against several cancer cell lines.
Drug Development: It is used as a tool compound in the development of new drugs targeting specific pathways involved in cell differentiation and proliferation.
Comparison with Similar Compounds
N, N '- (Methylenedi-4,1-phenylene)bis-acetamide: can be compared with other compounds used in stem cell differentiation and cancer research:
Fumarate hydratase-IN-1: This compound is a cell-permeable fumarate hydratase inhibitor with antiproliferative activity against several cancer cell lines.
NSC 12407: Another compound used in stem cell research for enhancing differentiation and maturation of stem cells.
Uniqueness: N, N '- (Methylenedi-4,1-phenylene)bis-acetamide is unique due to its dual role in promoting stem cell differentiation and maturation as well as its potential antiproliferative activity against cancer cells. This makes it a valuable tool in both stem cell research and cancer research.
Properties
IUPAC Name |
N-[4-[(4-acetamidophenyl)methyl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(20)18-16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)19-13(2)21/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXMNSOPAKOPEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872849 | |
Record name | N,N'-Diacetyl-4,4'-diaminodiphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2719-05-3 | |
Record name | N,N'-Diacetyl-4,4'-diaminodiphenylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Diacetamidodiphenylmethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12407 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Diacetyl-4,4'-diaminodiphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4',4''-METHYLENEBIS(ACETANILIDE) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-Diacetamidodiphenylmethane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2D9UMX8Z2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of the FH1 domain?
A1: The FH1 domain is a proline-rich region within formin proteins. Its primary role is to bind profilin and profilin-actin complexes. This interaction is crucial for delivering actin monomers to the barbed end of growing actin filaments, thereby facilitating rapid actin polymerization. [, , , , , , ]
Q2: How does the FH1 domain contribute to formin-mediated actin filament elongation?
A2: The FH1 domain, with its multiple polyproline tracts, acts as a flexible tether that captures profilin-actin complexes from the cytoplasm. [] This capture mechanism enhances the local concentration of actin monomers near the barbed end of the filament, which is bound by the formin's FH2 domain. The FH1 domain then facilitates the transfer of these profilin-actin complexes to the FH2 domain, promoting rapid filament elongation. [, , ]
Q3: Do all FH1 domains have the same efficiency in mediating actin polymerization?
A3: No. While all FH1 domains bind profilin, their efficiency in mediating actin polymerization can differ depending on the specific formin and profilin isoforms involved. [, , ]
Q4: How does the length and sequence of the FH1 domain affect its function?
A4: Longer FH1 domains with more profilin-binding sites have been shown to capture more profilin-actin complexes, potentially leading to faster elongation rates. [, ] Additionally, the specific arrangement and affinity of polyproline tracts within the FH1 domain can influence the rate of profilin-actin delivery and overall polymerization efficiency. [, ]
Q5: Does the FH1 domain play a role in formin regulation?
A5: While the FH2 domain is the primary site for actin binding and nucleation, the FH1 domain can influence the overall activity of formins. For example, in the fission yeast formin Cdc12p, the FH1 domain is required for profilin to relieve the autoinhibitory effect of the FH2 domain on actin polymerization. []
Q6: Can the FH1 domain interact with other proteins besides profilin?
A6: Yes, there is evidence that the FH1 domain can interact with proteins other than profilin. For example, the FH1 domain of the yeast formin Bnr1p has been shown to interact with the SH3 domain of the F-Bar protein Hof1p. This interaction is thought to be involved in regulating cytokinesis. []
Q7: Are there any diseases associated with mutations in the FH1 domain?
A7: While there's no direct evidence linking FH1 domain mutations to specific diseases, disruptions in formin function, in general, have been implicated in various conditions. These include developmental defects, immune deficiencies, and cancer. [, ] Given the FH1 domain's crucial role in formin activity, mutations affecting its function could potentially contribute to these diseases.
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